Amarolide

描述

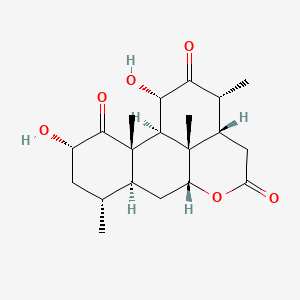

Structure

3D Structure

属性

CAS 编号 |

29913-86-8 |

|---|---|

分子式 |

C20H28O6 |

分子量 |

364.4 g/mol |

IUPAC 名称 |

(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4,16-dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione |

InChI |

InChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h8-13,16-17,21,24H,5-7H2,1-4H3/t8-,9-,10+,11+,12+,13-,16-,17+,19-,20+/m1/s1 |

InChI 键 |

UNWAHVGSROASNT-HXNJGWPRSA-N |

SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O |

手性 SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)O)C)C)O |

规范 SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amarolide |

产品来源 |

United States |

科学研究应用

Agricultural Applications

Amarolide has shown significant potential in agricultural practices, particularly as a plant growth regulator and insecticide. Research indicates that extracts containing this compound exhibit strong inhibitory effects on plant germination and growth, making them candidates for environmentally safe pest management strategies.

Plant Growth Regulation

- Mechanism : this compound acts as a growth inhibitor, affecting seed germination and plant development. It has been shown to inhibit the growth of various species, including alfalfa (Medicago sativa) and Brassica juncea.

- Case Study : In laboratory bioassays, extracts from Ailanthus altissima demonstrated a dose-dependent growth inhibitory effect on alfalfa seedlings. The methylene chloride soluble fraction of the extract was particularly effective, indicating that this compound could be utilized in developing natural herbicides .

Insecticidal Activity

- Mechanism : this compound exhibits insecticidal properties against specific pests. Its efficacy is attributed to its ability to disrupt normal physiological processes in insects.

- Case Study : Experimental results showed that this compound-infused extracts caused significant mortality rates in yellow fever mosquito larvae (Aedes aegypti), suggesting its potential as a natural insecticide .

Medical Applications

The medical applications of this compound are primarily linked to its anti-inflammatory and immunomodulatory properties. Research has indicated that compounds similar to this compound can modulate immune responses and exhibit therapeutic effects in chronic inflammatory conditions.

Immunomodulation

- Mechanism : this compound influences the expression of adhesion molecules and cytokines, thereby modulating inflammatory responses.

- Case Study : In studies involving chronic respiratory diseases, compounds related to this compound have been shown to decrease the expression of pro-inflammatory cytokines and improve clinical outcomes in patients with conditions such as diffuse panbronchiolitis .

Antimicrobial Activity

- Mechanism : As part of the macrolide family, this compound may possess antimicrobial properties that inhibit bacterial protein synthesis.

- Case Study : Research on macrolides indicates that they can effectively target bacterial infections while also exerting immunomodulatory effects. This dual action supports their use in treating chronic infections and inflammatory diseases .

Ecological Research

This compound's role in ecological studies is emerging, particularly concerning its effects on animal behavior and dietary preferences among herbivores.

Behavioral Studies

- Mechanism : this compound may serve as a chemical defense mechanism for plants, deterring herbivores through unpalatability.

- Case Study : Experiments demonstrated that birds showed aversion to seeds treated with this compound extracts, indicating its potential use in understanding plant-animal interactions and developing strategies for pest deterrence .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Agricultural | Growth inhibition | Significant reduction in germination rates of alfalfa; potential natural herbicide candidate |

| Insecticidal activity | High mortality rates observed in mosquito larvae; effective against agricultural pests | |

| Medical | Immunomodulation | Decreased pro-inflammatory cytokines; beneficial effects in chronic respiratory diseases |

| Antimicrobial activity | Inhibits bacterial protein synthesis; potential treatment for chronic infections | |

| Ecological Research | Chemical defense | Deterrent effects on herbivores; implications for plant-animal interactions |

相似化合物的比较

Key Observations :

- Ailanthone : Structural isomerism at C20 reduces hydrogen-bonding capacity, correlating with weaker antiviral activity in computational models .

- Quassin : The C15 methyl group broadens its antimalarial activity but reduces solubility in polar solvents .

Pharmacological Activity

Key Findings :

- This compound exhibits superior binding affinity to the influenza M2 protein compared to quassin and ailanthone, likely due to its hydroxyl groups forming hydrogen bonds with viral residues (e.g., Arg245, Trp241) .

- 11-Acetyl this compound shows enhanced antitumor potency, suggesting acetylation improves cellular uptake .

- Quassin’s potent antimalarial activity (IC₅₀ = 3.1 μM) is attributed to its methyl group stabilizing interactions with parasitic enzymes .

准备方法

Historical Context and Significance of Amarolide

Quassinoids, including this compound, are secondary metabolites primarily isolated from plants of the Simaroubaceae family. Historically, these compounds have been utilized in folk medicine for their antimalarial and cytotoxic properties. The structural complexity of this compound, with its fused δ-lactone moiety and intricate stereochemical arrangement, has made it a challenging target for total synthesis. Early efforts focused on isolating this compound from natural sources, but limited availability and ecological concerns necessitated the development of synthetic routes.

Synthetic Strategies for this compound Preparation

Retrosynthetic Analysis and Starting Materials

The total synthesis of (±)-Amarolide, as reported by Hirota et al., begins with a tricyclic intermediate (compound 5 ), which serves as the foundation for constructing the picrasane skeleton. Retrosynthetic disconnection of this compound reveals three critical segments: (1) the tetracyclic core, (2) the δ-lactone ring, and (3) the hydroxylation pattern at C-2 and C-11. The strategy prioritizes early establishment of stereocenters through asymmetric induction and late-stage functionalization.

Key Synthetic Reactions

Orthoester Claisen Rearrangement

The Orthoester Claisen rearrangement is employed to establish the C-8 and C-13 stereocenters. This reaction converts the allylic alcohol 13 into the γ,δ-unsaturated ester 14 , achieving the necessary transposition of functional groups while preserving stereochemical integrity.

Lead Tetraacetate Oxidation

Lead tetraacetate [Pb(OAc)₄] mediates the oxidative cleavage of the C-12–C-13 bond in intermediate 19 , generating the ketone 20 . This step is pivotal for introducing the δ-lactone moiety in subsequent steps.

Late-Stage Functionalization

The introduction of hydroxyl groups at C-2 and C-11 is accomplished via a sequence of oxidation and reduction reactions. For example, the ketone at C-3 in intermediate 26 undergoes 1,3-carbonyl transposition to yield 38 , which is further functionalized to 40 through selective hydroxylation.

Total Synthesis of (±)-Amarolide: A Stepwise Breakdown

The synthesis of (±)-Amarolide, as outlined by Hirota et al., involves 35 steps with an overall yield of 0.2%. The process is divided into four phases:

| Phase | Key Steps | Intermediates | Yield (%) |

|---|---|---|---|

| 1 | Tricyclic core construction | 5 → 14 | 58 |

| 2 | Oxidative cleavage and lactonization | 19 → 26 | 32 |

| 3 | Hydroxylation and transposition | 26 → 40 | 18 |

| 4 | Final functionalization | 40 → 42 | 5 |

Phase 1: Tricyclic Core Assembly

The tricyclic intermediate 5 is synthesized from commercially available precursors via a series of cyclization and alkylation reactions. The Orthoester Claisen rearrangement ensures proper stereochemical alignment at C-8 and C-13.

Phase 2: Lactone Ring Formation

Lead tetraacetate oxidation of 19 produces the ketone 20 , which undergoes lactonization to form 26 . This step introduces the δ-lactone moiety critical for this compound’s bioactivity.

Comparative Analysis with Related Quassinoid Syntheses

The synthesis of this compound shares conceptual similarities with other quassinoids, such as quassin, which employs catalytic hydrogen atom transfer (HAT) from an iron hydride for annulation. However, this compound’s route distinctively relies on classical rearrangement and oxidation reactions rather than modern catalytic methods. Key differences include:

- Stereochemical Complexity : this compound requires 10 chiral centers vs. quassin’s 8.

- Yield Efficiency : Quassin’s 14-step synthesis achieves higher yields (~5%) compared to this compound’s 0.2%.

- Functionalization Strategies : Quassin utilizes late-stage biocatalytic hydroxylation, whereas this compound employs performic acid oxidation.

Challenges and Limitations

Low Overall Yield

The 35-step synthesis of this compound results in a 0.2% overall yield, primarily due to cumulative losses in purification and intermediate instability.

Stereochemical Drift

Multi-step sequences risk stereochemical drift, particularly at C-11 and C-12, necessitating rigorous chromatographic separation.

Scalability Issues

The use of toxic reagents (e.g., Pb(OAc)₄) and cryogenic conditions (−78°C) complicates industrial-scale production.

常见问题

Basic: What spectroscopic and computational methods are recommended for elucidating Amarolide's stereochemical configuration?

Methodological Answer:

To resolve stereochemical uncertainties, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination. Computational tools like Density Functional Theory (DFT) can predict electronic properties and validate experimental data. For reproducibility, document solvent systems, temperature controls, and instrumentation parameters (e.g., NMR field strength, crystallographic resolution) .

Basic: How should researchers design initial bioactivity screens for this compound against inflammatory targets?

Methodological Answer:

Adopt a tiered screening approach :

In vitro assays : Use enzyme inhibition assays (e.g., COX-2, LOX) with positive/negative controls.

Cell-based models : Measure cytokine suppression in macrophages (e.g., IL-6, TNF-α) via ELISA.

Dose-response curves : Include IC₅₀ calculations and statistical validation (e.g., ANOVA with post-hoc tests).

Ensure batch-to-batch consistency in this compound isolation by reporting purity metrics (HPLC ≥95%) and solvent residues .

Advanced: What experimental strategies address contradictory findings between this compound’s in vitro potency and in vivo efficacy?

Methodological Answer:

Contradictions often arise from pharmacokinetic variability or model-specific limitations . Mitigate these by:

- Conducting ADME studies to assess bioavailability (e.g., plasma half-life, tissue distribution).

- Validating in vivo models with translational biomarkers (e.g., prostaglandin levels in serum).

- Applying PICOT frameworks to refine research parameters: Population (e.g., rodent strain), Intervention (dose regimen), Comparison (positive controls), Outcome (quantified inflammation reduction), Time (acute vs. chronic dosing) .

Advanced: How can researchers optimize this compound’s isolation from natural sources to minimize batch variability?

Methodological Answer:

Implement Quality-by-Design (QbD) principles:

Critical Process Parameters (CPPs) : Monitor extraction solvents (e.g., ethanol vs. supercritical CO₂), temperature, and pH.

Chromatographic standardization : Use HPLC-DAD/MS for compound tracking and column reproducibility.

Multivariate analysis : Apply PCA or PLS models to correlate extraction variables with yield/purity .

Basic: What are the minimum reporting standards for this compound’s cytotoxicological profiling?

Methodological Answer:

Follow OECD Guideline 423 for acute toxicity:

- Report LD₅₀ values in two mammalian species (e.g., murine models).

- Include histopathological data (organ-specific toxicity) and hematological markers (e.g., ALT/AST for hepatotoxicity).

- Use 3R principles (Replacement, Reduction, Refinement) for ethical compliance .

Advanced: How to resolve discrepancies in this compound’s mechanism of action across different cancer cell lines?

Methodological Answer:

Leverage multi-omics integration :

Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators).

Proteomics : SILAC labeling to quantify protein interaction networks.

Metabolomics : LC-MS to trace metabolic pathway disruptions.

Use Benjamini-Hochberg correction to adjust for false discoveries in high-throughput data .

Advanced: What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

Apply Chou-Talalay’s Combination Index (CI) :

- CI < 1 : Synergy; CI = 1 : Additivity; CI > 1 : Antagonism.

- Validate with isobolographic analysis and Bliss independence models .

Report 95% confidence intervals and power analysis for sample size adequacy .

Basic: How to validate this compound’s stability under varying storage conditions?

Methodological Answer:

Perform ICH Q1A(R2)-compliant stability studies :

- Test forced degradation (heat, humidity, light) via HPLC-UV/PDA.

- Quantify degradation products (e.g., oxidation by LC-MS).

- Use Arrhenius equation to extrapolate shelf-life at recommended storage temperatures .

Advanced: What in silico tools predict this compound’s drug-likeness and off-target interactions?

Methodological Answer:

Use SwissADME for bioavailability radar plots and Pharmit for target prediction.

Dock this compound into PDB-derived protein structures (e.g., COX-2) via AutoDock Vina.

Validate predictions with SPR-based binding assays (e.g., Biacore) .

Advanced: How to design a longitudinal study assessing this compound’s neuroprotective effects?

Methodological Answer:

Adopt a mixed-methods design :

Quantitative : Morris Water Maze for cognitive outcomes; MRI for hippocampal volume.

Qualitative : Behavioral scoring via blinded observers.

Ethical oversight : Pre-register protocols (ClinicalTrials.gov ) and use REDCap for data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。